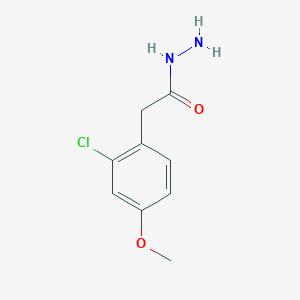

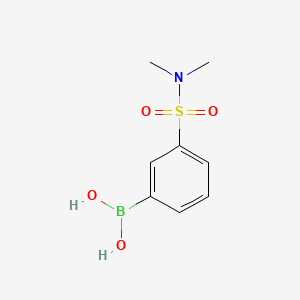

2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione

Übersicht

Beschreibung

The compound is a derivative of phenylboronic ester . Phenyl borate is an intermediate widely used in biology, organic synthesis, catalysis, and crystal engineering .

Synthesis Analysis

Phenylboronic ester derivatives have been synthesized and their single crystals grown from hexane and petroleum ether . The synthesis of similar compounds was optimized, and their structures were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . Their molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .Chemical Reactions Analysis

Phenyl borate is used in various chemical reactions. For example, it’s used in the glycosylation of insulin and bound to gel microspheres with phenylboronic acid to regulate the rhythm of insulin .Physical And Chemical Properties Analysis

The compound is likely to be a colorless oily substance at room temperature . More specific physical and chemical properties could not be found in the available sources.Wissenschaftliche Forschungsanwendungen

-

Borylation of Arenes

- Field : Organic Chemistry

- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .

- Method : The exact method can vary, but generally involves the reaction of the boron compound with an arene in the presence of a catalyst .

- Results : The result is a boronate ester, which can be further reacted to form various organic compounds .

-

Preparation of Fluorenylborolane

- Field : Organic Chemistry

- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .

- Method : The exact method can vary, but generally involves the reaction of the boron compound with a fluorene derivative .

- Results : The result is a fluorenylborolane, which can be used in further reactions .

-

Synthesis of Conjugated Copolymers

- Field : Polymer Chemistry

- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .

- Method : The exact method can vary, but generally involves the reaction of the boron compound with various monomers to form the copolymer .

- Results : The result is a conjugated copolymer, which can have various applications in electronics and optoelectronics .

-

Borylation at the Benzylic C-H Bond of Alkylbenzenes

- Field : Organic Chemistry

- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes .

- Method : This generally involves the reaction of the boron compound with alkylbenzenes in the presence of a palladium catalyst .

- Results : The result is pinacol benzyl boronate .

-

Hydroboration of Alkyl or Aryl Alkynes and Alkenes

- Field : Organic Chemistry

- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for hydroboration of alkyl or aryl alkynes and alkenes .

- Method : This generally involves the reaction of the boron compound with alkynes or alkenes in the presence of transition metal catalysts .

- Results : The result is a boronate ester .

-

Coupling with Aryl Iodides

-

Synthesis of Benzothiadiazole and Electron-rich Arene Units

- Field : Polymer Chemistry

- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of benzothiadiazole and electron-rich arene units .

- Method : The exact method can vary, but generally involves the reaction of the boron compound with various monomers to form the copolymer .

- Results : The result is a conjugated copolymer, which can have various applications in electronics and optoelectronics .

-

Asymmetric Hydroboration of 1,3-Enynes

- Field : Organic Chemistry

- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

- Method : This generally involves the reaction of the boron compound with 1,3-enynes .

- Results : The result is chiral allenyl boronates .

-

Synthesis of Dibenzosilole

- Field : Organic Chemistry

- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .

- Method : The exact method can vary, but generally involves the reaction of the boron compound with dibenzosilole .

- Results : The result is 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BNO5/c1-21(2)22(3,4)29-23(28-21)15-9-11-16(12-10-15)27-14-13-24-19(25)17-7-5-6-8-18(17)20(24)26/h5-12H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVTYHREIHAMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657199 | |

| Record name | 2-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)isoindoline-1,3-dione | |

CAS RN |

957061-09-5 | |

| Record name | 2-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)

![(3-Methoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386973.png)

![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)